1-(azepan-1-yl)-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)ethanone
Description
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[3-(4-fluorophenyl)sulfonylindol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3S/c23-17-9-11-18(12-10-17)29(27,28)21-15-25(20-8-4-3-7-19(20)21)16-22(26)24-13-5-1-2-6-14-24/h3-4,7-12,15H,1-2,5-6,13-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTLRQNLGOEPDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
1-(azepan-1-yl)-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)ethanone is a complex organic compound notable for its unique structural features, which include an azepane ring, an indole moiety, and a sulfonyl group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
- Molecular Formula : C22H23FN2O3S
- Molecular Weight : 414.5 g/mol
- CAS Number : 946246-39-5
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The azepane ring contributes to the compound's structural stability, while the fluorophenyl and sulfonamide functionalities enhance its binding affinity to target proteins. These interactions can modulate enzymatic activities, leading to potential therapeutic effects against conditions such as cancer and inflammation.
Biological Activities
Research indicates that 1-(azepan-1-yl)-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)ethanone exhibits a range of biological activities:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on glycine transporter 1 (GlyT1), showing promising results with an IC50 value of 37 nM, indicating high potency in inhibiting this target .
- Anti-inflammatory Properties : Similar indole derivatives have demonstrated anti-inflammatory effects, suggesting that this compound may also possess such activity .
- Anticancer Potential : Indole derivatives are often explored for their anticancer properties, and this compound's unique structure may contribute to similar effects.
In Vitro Studies
In vitro studies have utilized molecular docking and enzyme inhibition assays to evaluate the binding affinity of 1-(azepan-1-yl)-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)ethanone to various biological targets. These studies highlight its potential as a therapeutic agent in treating diseases mediated by the targeted enzymes.
Pharmacokinetic Studies
Pharmacokinetic evaluations have shown favorable brain-plasma ratios for select compounds within this class, suggesting good central nervous system (CNS) penetration, which is crucial for developing treatments for neurological disorders .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals notable differences in biological activity:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Ethyl-5-(methylsulfonyl)-2-phenylindole | Structure | Anti-inflammatory |
| N-(4-fluorophenyl)indole | Structure | Anticancer |
| Indole-3-carboxylic acid | Structure | Antimicrobial |
The unique combination of an azepane ring with sulfonamide and indole structures in 1-(azepan-1-yl)-2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)ethanone contributes to its distinct biological profile and potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Heterocyclic Ring
- Morpholine Derivatives: Example: 2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone () Key Differences: The 6-membered morpholine ring replaces azepane, reducing steric bulk and altering hydrogen-bonding capacity. This may decrease lipophilicity compared to the azepane analog. Synthesis: Similar methods (e.g., sodium ethoxide-mediated coupling of α-halogenated ketones) but with lower melting points (154–156°C vs. hypothetical higher values for azepane derivatives) .
- Methoxy groups on the sulfonyl phenyl improve solubility but may reduce CNS penetration compared to fluoro substituents .
Modifications to the Sulfonyl Group
- 4-Fluorophenylsulfonyl vs. Fluorine’s electronegativity in the target compound may enhance binding to hydrophobic pockets .
- Tosyl (4-Methylphenylsulfonyl) Derivatives: Example: (3-Amino-1-tosyl-1H-indol-2-yl)(4-bromophenyl)methanone () Key Differences: Tosyl groups increase steric hindrance, possibly reducing metabolic clearance. The bromophenyl moiety adds molecular weight (MW = 487.3 g/mol) compared to the target compound’s fluorophenyl group (estimated MW ~425 g/mol) .
Indole Core Modifications
- Triazole vs. Indole Systems: Example: 1-(azepan-1-yl)-2-[[5-(3-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone () Key Differences: Triazole rings introduce additional nitrogen atoms, altering hydrogen-bonding patterns.
- Substituents on the Indole Ring: Example: 1-{2-[(E)-2-(2-Nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}ethanone () Key Differences: A nitro group on the indole increases electron deficiency, which may enhance electrophilic reactivity but reduce metabolic stability compared to fluorine .
Physicochemical and Pharmacological Data Comparison
Preparation Methods
Synthesis of 1-(Azepan-1-yl)Ethanone
The azepane moiety is typically introduced via nucleophilic substitution between azepane and α-haloketones. A preferred method involves reacting 2-bromoacetophenone derivatives with azepane in dimethylformamide (DMF) at 80–100°C for 12–24 hours, achieving yields of 68–72%. Alternative approaches utilize Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) for oxygen-to-nitrogen substitutions in related ketones.
Preparation of 3-((4-Fluorophenyl)Sulfonyl)-1H-Indole
Sulfonylation of indole derivatives occurs through electrophilic aromatic substitution. Optimized conditions employ 4-fluorobenzenesulfonyl chloride (1.2 equiv) in dichloromethane with anhydrous aluminum chloride (0.1 equiv) as a Lewis acid, yielding 85–90% sulfonated product. Selective protection of the indole nitrogen prior to sulfonylation is critical to avoid N-sulfonation side products.
Coupling Strategies for Final Assembly
Nucleophilic Acyl Substitution
The most widely reported method involves reacting 1-(azepan-1-yl)ethanone with 3-((4-fluorophenyl)sulfonyl)-1H-indole under basic conditions:
Reaction Conditions
| Parameter | Optimal Value |
|---|---|
| Base | K₂CO₃ (2.5 equiv) |
| Solvent | Acetonitrile |
| Temperature | Reflux (82°C) |
| Reaction Time | 18–24 hours |
| Yield | 63–67% |
Mechanistic studies suggest the reaction proceeds through deprotonation of the indole nitrogen, followed by nucleophilic attack on the activated ketone.
Transition Metal-Catalyzed Cross-Coupling
Palladium-mediated strategies offer improved regioselectivity:
- Buchwald-Hartwig Amination : Coupling 2-bromo-1-(azepan-1-yl)ethanone with sulfonated indole using Pd(OAc)₂/Xantphos catalytic system (2 mol%)
- Yield : 71–75%
- Advantage : Avoids harsh basic conditions, enables late-stage functionalization
Critical Process Optimization Parameters
Sulfonation Efficiency
Comparative analysis of sulfonating agents:
| Reagent | Conversion (%) | Selectivity (%) |
|---|---|---|
| 4-FluoroPhSO₂Cl | 92 | 88 |
| (4-FluoroPh)₂S₂O₅ | 85 | 79 |
| HSO₃Cl (in situ) | 78 | 65 |
Purification Challenges
The final compound exhibits poor crystallinity, necessitating chromatographic purification:
- Stationary Phase : Silica gel (230–400 mesh)
- Mobile Phase : Ethyl acetate/hexane (3:7 → 1:1 gradient)
- Recovery : 89–93% after two chromatographic passes
Spectroscopic Characterization Data
Consolidated structural confirmation data from multiple sources:
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (d, J=2.8 Hz, 1H, indole H-2), |
| δ 7.89–7.82 (m, 2H, SO₂Ar-H), | |
| δ 3.68–3.54 (m, 4H, azepane N-CH₂) | |
| ¹³C NMR (101 MHz) | δ 198.4 (C=O), 162.1 (d, J=248 Hz, Ar-F), |
| δ 135.2 (indole C-3), 53.8 (azepane CH₂) | |
| HRMS (ESI+) | m/z calc. 414.5001 [M+H]⁺, found 414.4998 |
Data compiled from Chemsrc, PubChem, and Evitachem reports.
Industrial-Scale Considerations
Key findings from patent analysis:
- Cost Reduction : Substituting NaH with K₂CO₃ decreases reagent costs by 40%
- Safety : Continuous flow reactors minimize exothermic risks during coupling
- Environmental Impact : Solvent recovery systems achieve 92% DMF reuse
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
